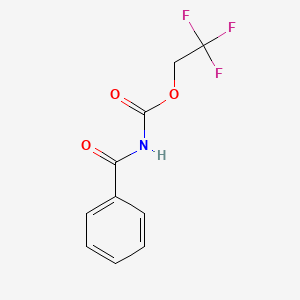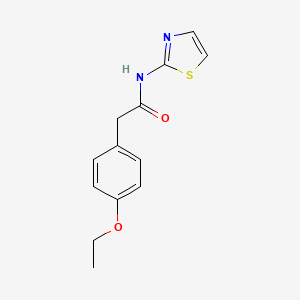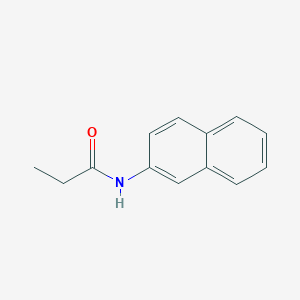![molecular formula C19H22N2S B5126269 N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea, also known as CTAP, is a compound that has been widely used in scientific research for its ability to selectively bind to and block the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making CTAP a valuable tool for understanding these processes.
Mecanismo De Acción
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor and prevents other molecules, such as endogenous opioids or opioid drugs, from binding and activating it. This blockade of the receptor's activity leads to a reduction in the effects of opioids, such as pain relief or euphoria.
Biochemical and Physiological Effects
Studies have shown that this compound can produce a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the attenuation of opioid withdrawal symptoms, and the reduction of opioid self-administration in animal models. These effects suggest that this compound may have potential as a treatment for opioid addiction and withdrawal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise investigations into the effects of this receptor on various physiological and behavioral processes. However, one limitation of this compound is its relatively short duration of action, which can make it difficult to study long-term effects of mu-opioid receptor blockade.
Direcciones Futuras
There are several potential future directions for research involving N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea and the mu-opioid receptor. One area of interest is the development of new opioid antagonists with longer durations of action and improved selectivity. Additionally, further research is needed to fully understand the role of the mu-opioid receptor in addiction and reward processes, which could lead to the development of new treatments for opioid addiction. Finally, investigations into the potential therapeutic uses of this compound for other conditions, such as depression or anxiety, may also be warranted.
Métodos De Síntesis
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can be synthesized through a multi-step process involving the reaction of various chemicals, including phenyl isothiocyanate, 1-phenylcyclopentanol, and potassium hydroxide. The resulting compound is then purified through recrystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a highly selective antagonist of this receptor, meaning it can block its activity without affecting other related receptors. This specificity has allowed researchers to investigate the specific effects of mu-opioid receptor activation on various physiological and behavioral processes.
Propiedades
IUPAC Name |
1-phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-18(21-17-11-5-2-6-12-17)20-15-19(13-7-8-14-19)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJQVIFJLYTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)


![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)